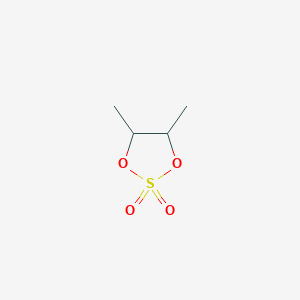

4,5-Dimethyl-1,3,2-dioxathiolane 2,2-dioxide

Description

4,5-Dimethyl-1,3,2-dioxathiolane 2,2-dioxide is a cyclic sulfate ester characterized by a five-membered 1,3,2-dioxathiolane ring with methyl groups at the 4 and 5 positions and two sulfonyl oxygen atoms (S=O) at the 2-position. This compound belongs to the class of cyclic sulfates, which are synthetic equivalents of epoxides and are widely used in organic synthesis and lithium-ion battery electrolytes due to their ability to form stable solid-electrolyte interphases (SEIs) . Its molecular formula is C₄H₈O₄S, with a molecular weight of 152.16 g/mol.

Properties

IUPAC Name |

4,5-dimethyl-1,3,2-dioxathiolane 2,2-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O4S/c1-3-4(2)8-9(5,6)7-3/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POVNYOLUWDFQOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OS(=O)(=O)O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20325964 | |

| Record name | 4,5-Dimethyl-1,3,2lambda~6~-dioxathiolane-2,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20325964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4440-89-5 | |

| Record name | 1,3,2-Dioxathiolane, 4,5-dimethyl-, 2,2-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4440-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 522191 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004440895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC522191 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522191 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5-Dimethyl-1,3,2lambda~6~-dioxathiolane-2,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20325964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dimethyl-1,3,2-dioxathiolane 2,2-dioxide typically involves the reaction of dimethyl sulfate with ethylene glycol in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product. The reaction conditions generally include a temperature range of 50-70°C and a reaction time of several hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors to ensure efficient mixing and heat transfer. The reaction mixture is then purified through distillation and recrystallization to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethyl-1,3,2-dioxathiolane 2,2-dioxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfone group to a sulfide group.

Substitution: The methyl groups can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, sulfides, and substituted dioxathiolanes .

Scientific Research Applications

Chemistry

4,5-Dimethyl-1,3,2-dioxathiolane 2,2-dioxide is primarily used as a reagent in organic synthesis. Its unique structure allows it to act as a building block for more complex molecules. Key applications include:

- Reagent in Organic Synthesis : It participates in various chemical reactions such as oxidation, reduction, and substitution.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Forms sulfone derivatives | Hydrogen peroxide |

| Reduction | Converts sulfone to sulfide | Lithium aluminum hydride |

| Substitution | Methyl groups can be replaced | Nucleophiles (amines/thio) |

Biological Research

The compound is being explored for its potential biological activity. Studies suggest it may interact with biomolecules due to its electrophilic sulfone group.

- Mechanism of Action : It can form covalent bonds with nucleophilic sites on proteins, potentially altering their function.

Medicinal Chemistry

Research is ongoing to evaluate its utility as a pharmaceutical intermediate. Its unique properties may facilitate the development of new drugs.

- Case Study : In the synthesis of Hydroxy Itraconazole-d8, this compound serves as an important intermediate .

Industrial Applications

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its ability to undergo various transformations makes it valuable in manufacturing processes.

Mechanism of Action

The mechanism of action of 4,5-Dimethyl-1,3,2-dioxathiolane 2,2-dioxide involves its interaction with molecular targets through its sulfone group. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction is facilitated by the electrophilic nature of the sulfone group, which can undergo nucleophilic attack .

Comparison with Similar Compounds

Ethylene Sulfate (1,3,2-Dioxathiolane 2,2-dioxide, DTD)

- Structure : A five-membered cyclic sulfate without substituents (C₂H₄O₄S, MW 124.12 g/mol).

- Applications: A well-studied electrolyte additive in lithium-ion batteries. It enhances SEI stability on graphite anodes, improving cycle life and reducing gas generation .

- Key Properties :

- Comparison : The dimethyl derivative introduces steric hindrance from methyl groups, which may reduce reactivity compared to DTD but improve solubility in organic electrolytes.

Trimethylene Sulfate (1,3,2-Dioxathiane 2,2-dioxide, TMS)

- Structure : A six-membered cyclic sulfate (C₃H₆O₄S, MW 138.14 g/mol).

- Applications: Used alongside DTD in lithium-ion batteries.

- Comparison : The dimethyl derivative’s five-membered ring likely exhibits higher reactivity than TMS due to greater ring strain, favoring faster SEI formation.

4-Methyl-1,3,2-dioxathiolane-2,2-dioxide (PLS)

- Structure: A monosubstituted five-membered cyclic sulfate (C₃H₆O₄S, MW 138.14 g/mol).

- Applications : Acts as an electrolyte additive, though its performance varies with substituent position .

- Comparison : The additional methyl group in the dimethyl derivative may further enhance SEI stability by increasing hydrophobicity and reducing parasitic reactions.

Dimethyl L-Tartrate Cyclic Sulfate (CAS 117470-90-3)

- Structure : A bicyclic sulfate with ester groups (C₆H₈O₈S, MW 240.19 g/mol).

- Applications: Employed in stereoselective synthesis of amino acids and natural products due to chiral centers at C4 and C5 .

- Comparison : Unlike the target compound, this derivative is tailored for asymmetric synthesis rather than electrochemical applications.

4,4'-Bi-1,3,2-dioxathiolane 2,2'-dioxide

- Structure : A dimeric cyclic sulfate (C₄H₆O₆S₂, MW 214.22 g/mol).

- Applications : Reported as a cathode additive for high-voltage lithium-ion batteries, improving capacity retention at >4.3 V .

- Comparison : The dimeric structure offers unique redox properties, whereas the dimethyl derivative’s utility in high-voltage systems remains unexplored.

Data Table: Structural and Functional Comparison

Research Findings and Performance Metrics

- Electrolyte Additives : DTD and TMS, when combined with vinylene carbonate (VC), reduce impedance growth in graphite/LiCoO₂ cells by 40–60% over 500 cycles . The dimethyl derivative’s performance is untested but hypothesized to offer intermediate reactivity between DTD and PLS.

- High-Voltage Applications : The dimeric sulfate (4,4'-bi-1,3,2-dioxathiolane) improves capacity retention by 15% in NCM622 cathodes at 4.4 V .

- Synthetic Utility: The tartrate-derived sulfate enables >90% enantiomeric excess in amino acid synthesis due to rigid stereochemical control .

Biological Activity

4,5-Dimethyl-1,3,2-dioxathiolane 2,2-dioxide (also known as (4R,5R)-4,5-dimethyl-1,3,2-dioxathiolane 2,2-dioxide) is a sulfur-containing organic compound with a unique five-membered ring structure. This compound has garnered attention in various fields due to its potential biological activities and applications in agriculture and medicine.

Chemical Structure and Properties

The molecular formula of this compound is C₆H₁₂O₄S, with a molecular weight of approximately 180.23 g/mol. The structure features two methyl groups at the 4 and 5 positions of the dioxathiolane ring, which influences its chemical reactivity and biological interactions. The stereochemistry is defined by the (4R,5R) configuration.

Pharmacological Potential

Research indicates that this compound may exhibit several pharmacological properties:

- Antimicrobial Activity: Preliminary studies suggest that the compound may possess antimicrobial properties. Its structure allows it to interact with biological targets through enzyme inhibition or modulation of signaling pathways. This interaction could lead to potential applications in treating infections caused by bacteria and fungi.

- Anti-inflammatory Effects: Computational predictions indicate that this compound may demonstrate anti-inflammatory activity. Such effects could be beneficial in managing conditions characterized by excessive inflammation.

- Pesticidal Properties: The compound has shown promise as a pesticide or herbicide due to its biological activity against various agricultural pests. This application could help in developing eco-friendly pest control solutions.

The mechanism of action for this compound primarily involves its interaction with molecular targets in biological systems. The sulfone group within the compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity alters the structure and function of these biomolecules, potentially leading to therapeutic effects .

Interaction Studies

Various studies have utilized molecular docking simulations and high-throughput screening assays to evaluate how this compound interacts with enzymes or receptors:

- Enzyme Inhibition: Interaction studies have suggested that the compound may inhibit certain enzymes involved in inflammatory pathways. This inhibition could reduce the production of pro-inflammatory mediators.

- Binding Affinity: Research has focused on determining the binding affinity of this compound to specific biological targets. Such studies are crucial for understanding its potential therapeutic applications.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Dioxathion | Similar dioxathiolane ring but lacks methyl groups | Used as an insecticide |

| Sulfide Derivatives | Various alkyl or aryl sulfides | Different reactivity profiles due to substitution |

| Thiazolidine Derivatives | Contains nitrogen in a similar ring structure | Known for anti-diabetic properties |

The distinct stereochemistry and functional groups present in this compound contribute to its unique biological activities compared to these similar compounds.

Q & A

Q. What are the standard synthetic routes for 4,5-Dimethyl-1,3,2-dioxathiolane 2,2-dioxide, and what factors influence reaction efficiency?

The compound is typically synthesized via cyclization of dimethyl sulfate and ethylene glycol in the presence of a base (e.g., NaOH) at 50–70°C for several hours. Key factors include:

- Temperature control : Higher temperatures (>70°C) risk side reactions, while lower temperatures slow cyclization.

- Base selection : NaOH ensures deprotonation of intermediates, but alternative bases like KOH may alter reaction kinetics.

- Purification : Distillation and recrystallization are critical for achieving >95% purity .

A comparative table of yields under varying conditions:

| Base | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| NaOH | 60 | 6 | 82 |

| KOH | 60 | 6 | 75 |

| NaHCO₃ | 70 | 8 | 68 |

Q. How can structural characterization of this compound be performed to confirm its stereochemistry?

Q. What preliminary biological screening methods are used to assess its pharmacological potential?

- Antimicrobial assays : Broth microdilution (MIC testing) against S. aureus and E. coli to determine inhibitory concentrations.

- Anti-inflammatory screening : ELISA-based TNF-α inhibition in macrophage cell lines (e.g., RAW 264.7).

- Molecular docking : Predicts binding affinity to cyclooxygenase-2 (COX-2) or bacterial enzyme targets .

Advanced Research Questions

Q. How can reaction conditions be optimized for asymmetric synthesis of enantiomerically pure forms?

Asymmetric synthesis requires chiral catalysts (e.g., BINOL-derived ligands) or enzymatic resolution. Key steps:

Q. What mechanistic insights explain its reactivity in nucleophilic substitution reactions?

The sulfone group acts as an electron-withdrawing group, activating adjacent carbons for nucleophilic attack. Computational studies (DFT at B3LYP/6-311++G(d,p)) reveal:

- Transition state stabilization : Methyl groups sterically hinder backside attack, favoring Si mechanisms.

- Charge distribution : Sulfone oxygen atoms polarize the ring, enhancing electrophilicity at C4 and C5 .

Q. How does this compound enhance performance in lithium-ion battery electrolytes?

As an additive in propylene carbonate (PC)-based electrolytes:

- Solid-electrolyte interphase (SEI) formation : Reduces Li⁺ desolvation energy, improving ionic conductivity.

- Oxidative stability : Up to 4.5 V vs. Li/Li⁺, critical for high-voltage cathodes (e.g., NCM811). Electrochemical impedance spectroscopy (EIS) shows 30% lower interfacial resistance compared to baseline electrolytes .

Q. How can contradictory data on its biological activity be resolved?

Discrepancies in antimicrobial IC₅₀ values (e.g., 10 μM vs. 50 μM) may arise from:

- Assay variability : Standardize protocols (e.g., CLSI guidelines for MIC testing).

- Solubility limits : Use DMSO concentrations <1% to avoid cytotoxicity artifacts.

- Metabolic interference : LC-MS/MS quantifies intracellular degradation products .

Q. What challenges arise in purifying the compound for high-resolution studies?

Q. How does its reactivity compare to analogous cyclic sulfates like ethylene sulfate?

| Property | 4,5-Dimethyl Derivative | Ethylene Sulfate |

|---|---|---|

| Ring strain | Lower (methyl groups) | Higher |

| Sulfone electrophilicity | Enhanced | Moderate |

| Solubility in PC | 25 mg/mL | 15 mg/mL |

The methyl groups lower ring strain but increase steric hindrance, slowing nucleophilic substitution relative to ethylene sulfate .

Q. What methodologies assess its environmental toxicity for lab safety protocols?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.